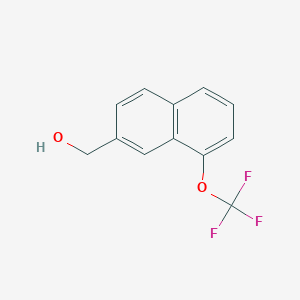

1-(Trifluoromethoxy)naphthalene-7-methanol

Beschreibung

Contextualization within Fluorinated Naphthalene (B1677914) Derivatives Research

Naphthalene derivatives are integral substructures in many natural products, synthetic drugs, and materials. lifechemicals.comekb.eg The strategic replacement of hydrogen atoms with fluorine in such organic compounds has garnered increasing interest for applications in polymer chemistry, medicinal chemistry, and agricultural chemistry. acs.org This is because fluorine substitution can significantly alter the physicochemical properties of the parent molecule. acs.org The introduction of fluorinated substituents into the naphthalene core is a strategy employed to enhance properties like air stability in semiconducting materials. mdpi.com

The synthesis of fluorinated naphthalene derivatives can be achieved through various methods, including the direct fluorination of polycyclic aromatic hydrocarbons. oup.com For instance, the fluorination of naphthalene with specific reagents can regioselectively yield 1-fluoronaphthalene. oup.com More complex, site-specific preparations have also been developed, such as a two-step procedure involving a Sonogashira reaction followed by a base-catalyzed cyclization to produce fluorinated naphthalenes. acs.org Research in this area is not limited to simple fluorine substitution; the introduction of fluorine-containing groups like the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is also a key focus. mdpi.comcdnsciencepub.com These efforts highlight the ongoing drive to create novel naphthalene-based building blocks with controlled substitution patterns and diverse functional groups to meet the demands of drug discovery and materials development. lifechemicals.com

Significance of Trifluoromethoxy and Hydroxymethyl Moieties in Contemporary Chemical Synthesis

The trifluoromethoxy (-OCF3) and hydroxymethyl (-CH2OH) groups each impart distinct and valuable properties to a molecule, making their combination on a naphthalene scaffold a subject of significant interest.

The trifluoromethoxy group is increasingly important in both pharmaceutical and agrochemical chemistry. mdpi.combohrium.com Its strong electron-withdrawing nature, a consequence of the highly electronegative fluorine atoms, profoundly influences the electronic environment of the aromatic ring to which it is attached. mdpi.com This modification can enhance metabolic stability and fine-tune lipophilicity, which in turn can optimize membrane permeability and bioavailability of drug candidates. mdpi.combohrium.com The trifluoromethoxy group is known for its high stability, making molecules containing it robust and resistant to degradation. nih.gov

The hydroxymethyl group (-CH2OH) is a primary alcohol functional group that serves as a versatile intermediate in organic synthesis. numberanalytics.comwikipedia.org It can undergo a variety of chemical transformations, including oxidation to form aldehydes or carboxylic acids, as well as etherification and esterification reactions. numberanalytics.com This reactivity allows for the further functionalization of the molecule, providing a synthetic handle to introduce other chemical moieties. acs.org The hydroxymethyl group can also influence a molecule's physical properties, such as increasing solubility in water through hydrogen bonding. numberanalytics.com In more complex systems, this group is a key structural motif in numerous biologically active natural products. acs.org

The presence of both the trifluoromethoxy and hydroxymethyl groups on a single naphthalene core creates a bifunctional molecule with a unique combination of properties. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the naphthalene ring system and the hydroxymethyl group, while the hydroxymethyl group provides a site for further synthetic elaboration.

Overview of Research Trajectories for Complex Aromatic Systems

The study of complex aromatic systems like naphthalene is a vibrant area of research in organic chemistry. A primary focus is the development of efficient and selective methods for the synthesis of polysubstituted naphthalene derivatives. ekb.egresearchgate.net Traditional methods often rely on electrophilic aromatic substitution, but controlling regioselectivity can be challenging. researchgate.net Consequently, modern research has emphasized the development of novel C-H functionalization strategies, often employing transition metal catalysis, to install various functional groups at specific positions on the naphthalene scaffold with high selectivity. researchgate.net

Another significant research trajectory involves the functionalization of naphthalene-based platforms to create materials with specific photophysical properties. For instance, functionalized naphthalene derivatives are being developed as two-photon absorbing probes for use in deep-tissue imaging. rsc.org The electronic properties of the naphthalene core can be tuned by attaching electron-donating and electron-accepting groups to create dipolar molecules with interesting optical characteristics. rsc.org Furthermore, naphthalene derivatives, particularly naphthalene diimides, are widely studied for their semiconducting properties, with research focusing on how different substituents influence crystal packing and thermal properties. mdpi.comnih.govdntb.gov.ua The development of naphthalene-based organic nanoparticles for applications such as drug delivery is also an emerging area of investigation. aip.org These research directions underscore the importance of designing and synthesizing novel functionalized naphthalene systems to explore new applications in materials science, biology, and medicine. rsc.org

Academic Rationale and Scope of the Comprehensive Research Outline

The academic rationale for a comprehensive study of 1-(trifluoromethoxy)naphthalene-7-methanol is rooted in its identity as a molecule that embodies several key themes in modern organic chemistry. It is a functionalized polycyclic aromatic hydrocarbon, a class of compounds with broad utility. lifechemicals.com The presence of a trifluoromethoxy group places it within the important and expanding field of organofluorine chemistry, which has significant implications for medicinal chemistry and materials science. acs.orgmdpi.com The hydroxymethyl group adds another layer of synthetic versatility, making the compound a potentially valuable building block for the synthesis of more complex molecules. acs.org

A detailed investigation of this compound would contribute to a deeper understanding of how the trifluoromethoxy and hydroxymethyl groups mutually influence the properties and reactivity of the naphthalene system. Such research would involve exploring its synthesis, characterizing its physicochemical properties, and investigating its potential reactivity in a range of chemical transformations. This aligns with the broader research goals of developing new synthetic methodologies, understanding structure-property relationships in functional materials, and creating novel molecular scaffolds for drug discovery. The study of this compound, therefore, serves as a focused case study that can provide valuable insights into the fundamental principles of advanced organic chemistry and the design of functional molecules.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H9F3O2 |

|---|---|

Molekulargewicht |

242.19 g/mol |

IUPAC-Name |

[8-(trifluoromethoxy)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |

InChI-Schlüssel |

MIZIGEKDJFFXKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)(F)F |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 1 Trifluoromethoxy Naphthalene 7 Methanol

Strategies for Regioselective Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. Its introduction onto an aromatic ring, such as naphthalene (B1677914), can be challenging and typically involves specialized reagents and reaction conditions.

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation methods involve the reaction of a nucleophilic "CF3O-" source with a suitable electrophilic aromatic substrate. For the synthesis of a 1-(trifluoromethoxy)naphthalene derivative, this would typically involve a 1-substituted naphthalene bearing a good leaving group, such as a halide or a sulfonate.

One common source of the trifluoromethoxide anion is trifluoromethoxide salts, often used in combination with a catalyst. However, the direct use of these salts can be challenging due to their low nucleophilicity and potential decomposition.

A significant advancement in this area is the development of reagents that can be activated to release the trifluoromethoxide anion under mild conditions. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been developed as effective trifluoromethoxylation reagents for the nucleophilic substitution of alkyl halides in the absence of silver salts nih.gov. While this has been demonstrated for alkyl halides, analogous reactivity with aryl halides presents a greater challenge due to the higher bond strength of the carbon-halogen bond in sp2 hybridized systems.

A plausible nucleophilic trifluoromethoxylation strategy for a naphthalene system could involve the use of a highly activated naphthyl halide or sulfonate at the C1 position. The reaction would likely require a suitable catalyst, such as a copper or palladium complex, to facilitate the substitution.

Table 1: Examples of Nucleophilic Trifluoromethoxylation Reagents and Conditions

| Reagent/System | Substrate Type | Conditions | Notes |

|---|---|---|---|

| AgOCF3 | Benzyl chloride | Not specified | Generated the desired product in 29% yield nih.gov. |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Alkyl halides | Base-mediated | Silver-free conditions, good functional group tolerance nih.govresearchgate.net. |

Electrophilic Trifluoromethoxylation Reactions

Electrophilic trifluoromethoxylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic "CF3O+" equivalent. This approach is particularly useful for the trifluoromethoxylation of arenes that can undergo electrophilic aromatic substitution. Naphthalene is known to undergo electrophilic substitution, preferentially at the C1 (α) position wordpress.comlibretexts.orgyoutube.com.

The development of stable and effective electrophilic trifluoromethoxylating reagents has been a key focus of research. Hypervalent iodine reagents, such as those developed by Togni, and sulfonium salts, developed by Yagupolskii and Umemoto, are widely used for electrophilic trifluoromethylation and have been adapted for trifluoromethoxylation nih.gov.

For the synthesis of 1-(trifluoromethoxy)naphthalene, direct electrophilic trifluoromethoxylation of naphthalene would be a desirable route. The regioselectivity for the C1 position is generally favored in electrophilic substitutions of naphthalene due to the formation of a more stable carbocation intermediate wordpress.comlibretexts.org.

Table 2: Examples of Electrophilic Trifluoromethoxylation Reagents

| Reagent Class | Specific Example | Application |

|---|---|---|

| Hypervalent Iodine Reagents | Togni's reagents | Electrophilic trifluoromethylation/trifluoromethoxylation of various substrates. |

| Sulfonium Salts | Yagupolskii-Umemoto reagents | Electrophilic trifluoromethylation/trifluoromethoxylation of arenes and other nucleophiles. |

Oxidative Desulfurization-Fluorination Pathways for Ar-OCF3 Formation

An alternative strategy for the formation of aryl-OCF3 bonds is the oxidative desulfurization-fluorination of dithiocarbonates (xanthates). This method involves the conversion of a phenol to a dithiocarbonate, which is then treated with a fluorinating agent and an oxidant.

This pathway could be applied to the synthesis of 1-(trifluoromethoxy)naphthalene by starting with 1-naphthol. The 1-naphthol would first be converted to the corresponding O-naphthyl dithiocarbonate. Subsequent treatment with a reagent system such as 70% HF/pyridine and an N-halo imide would then yield the desired 1-(trifluoromethoxy)naphthalene researchgate.net. This method avoids the direct handling of potentially unstable trifluoromethoxide sources.

Development and Application of Novel Trifluoromethoxylation Reagents

The field of trifluoromethoxylation is continually evolving with the development of new reagents that offer improved safety, stability, and reactivity. Recent advances have focused on creating reagents that are easier to handle and can be applied to a broader range of substrates under milder conditions mdpi.comiaea.orgehu.es.

One such novel reagent is trifluoromethyl nonaflate (TFNf), which has been shown to be a practical and versatile trifluoromethoxylating agent nih.gov. It can be used for the nucleophilic trifluoromethoxylation of alkyl triflates and bromides. The development of such reagents is crucial for expanding the accessibility of trifluoromethoxy-containing compounds.

Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, is another versatile reagent that can serve as a source of trifluoromethyl radicals under oxidative conditions, leading to trifluoromethylation of aromatic compounds nih.gov. While primarily used for trifluoromethylation, modifications of this chemistry could potentially lead to trifluoromethoxylation pathways.

Advanced Naphthalene Ring Functionalization

Once the 1-(trifluoromethoxy)naphthalene core is synthesized, the next critical step is the regioselective introduction of the methanol (B129727) group at the C7 position. The functionalization of the naphthalene ring at specific positions can be challenging due to the presence of multiple reactive sites.

Directed Ortho Metalation (DoM) Strategies for Naphthalene Systems

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds chem-station.comwikipedia.orgorganic-chemistry.org. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

While DoM is most commonly applied to benzene derivatives, it has also been extended to naphthalene systems. For a 1-substituted naphthalene, a DMG at the C1 position would direct metalation to the C2 and C8 positions. Therefore, a direct DoM approach on 1-(trifluoromethoxy)naphthalene would not be suitable for functionalization at the C7 position.

However, DoM can be a key step in a multi-step synthesis. For example, one could envision a strategy starting with a naphthalene derivative bearing a DMG at a position that would allow for the eventual introduction of the C7-methanol group. A known strategy involves the use of a diethylamido group as a DMG on the naphthalene scaffold, which has been shown to direct metalation to adjacent positions slideplayer.com.

A more relevant strategy for C7 functionalization would involve a directing group at a different position on the naphthalene ring. For instance, a directing group at the C2 position could potentially direct functionalization to the C3 and C1 positions, while a directing group at the C8 position could direct to the C7 position. The challenge lies in the synthesis of the appropriately substituted naphthalene precursor.

Recent research has highlighted the challenges and strategies for C-H activation at the C6 and C7 positions of the naphthalene scaffold, which are electronically similar and remote from common directing group placements acs.orgnih.gov. Template-based strategies are being developed to achieve this challenging functionalization.

Given the limitations of a direct DoM approach on 1-(trifluoromethoxy)naphthalene for C7 functionalization, a more classical approach involving electrophilic aromatic substitution on a suitably activated precursor, followed by functional group interconversion, would likely be more feasible. For example, Friedel-Crafts acylation of 1-(trifluoromethoxy)naphthalene could potentially lead to a mixture of isomers, from which the 7-acetyl derivative could be isolated. Subsequent reduction of the acetyl group would then yield the desired 7-methanol functionality. The regioselectivity of such electrophilic reactions on substituted naphthalenes can be influenced by both electronic and steric factors.

Transition Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Core Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular approach to constructing the substituted naphthalene scaffold of 1-(Trifluoromethoxy)naphthalene-7-methanol. Key examples include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.orgdntb.gov.ua

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. researchgate.net For the synthesis of the target molecule, a plausible strategy would involve the coupling of a boronic acid or ester derivative of trifluoromethoxybenzene with a suitably functionalized 7-halonaphthalene precursor bearing a protected methanol group. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method could be employed to construct the naphthalene core by coupling a trifluoromethoxy-substituted aryl halide with a naphthalene derivative bearing a terminal alkyne, which can then be further elaborated to the methanol functionality. The reaction proceeds under mild conditions, making it suitable for complex molecule synthesis. soton.ac.ukresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, the principles of palladium-catalyzed cross-coupling are fundamental. The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Although not directly forming the core carbon skeleton of the target molecule, this reaction is crucial for synthesizing precursors or derivatives where a nitrogen-containing group might be used as a directing group or later converted to another functionality. nih.govacs.orgresearchgate.net

| Reaction Type | Catalyst System | Coupling Partners | Potential Application in Synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid and Aryl halide | Coupling of a trifluoromethoxy-substituted boronic acid with a 7-bromo-1-methoxymethylnaphthalene. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine | Terminal alkyne and Aryl halide | Coupling of 1-ethynyl-4-(trifluoromethoxy)benzene with a 7-bromo-naphthalene precursor. |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | Amine and Aryl halide | Introduction of an amino group for directing C-H functionalization or further transformation. |

Annulation and Cycloaddition Reactions for Naphthalene Scaffold Assembly

Annulation and cycloaddition reactions provide powerful strategies for the de novo construction of the naphthalene ring system from acyclic or simpler cyclic precursors. These methods offer excellent control over the substitution pattern.

Diels-Alder Reaction: A classic [4+2] cycloaddition, the Diels-Alder reaction can be used to form the bicyclic core of naphthalene. nih.gov A potential route could involve the reaction of a suitably substituted diene with a dienophile, followed by an aromatization step. For instance, a reaction between a 1-trifluoromethoxy-substituted diene and a dienophile containing a precursor to the methanol group could be envisioned. acs.org

Benzannulation Reactions: These reactions involve the formation of a benzene ring fused to an existing ring. Various metal-catalyzed benzannulation strategies have been developed that could be applied to construct the naphthalene system of the target compound from monocyclic starting materials. dntb.gov.ua

Electrocyclization Reactions: The formation of the naphthalene scaffold can also be achieved through electrocyclization reactions, such as the 6π-electrocyclization of a triene intermediate, which can be generated in situ. nih.gov This approach allows for the construction of highly substituted naphthalenes.

| Reaction Type | Key Transformation | Starting Material Types | Potential for Target Synthesis |

| Diels-Alder | [4+2] Cycloaddition | Diene and Dienophile | Construction of the bicyclic core with desired substituents. |

| Benzannulation | Formation of a fused benzene ring | Monocyclic precursors | Stepwise assembly of the naphthalene scaffold. |

| 6π-Electrocyclization | Ring closure of a triene | Acyclic triene precursor | Formation of highly substituted naphthalene core. |

Remote C-H Functionalization of Naphthalene Derivatives

Directing group-assisted C-H functionalization has emerged as a powerful and atom-economical method for the regioselective introduction of functional groups onto aromatic rings. nih.gov The functionalization of remote positions on the naphthalene core, such as the C6 or C7 positions, presents a significant challenge but offers a direct route to the desired substitution pattern. nih.gov

Recent advances have demonstrated the feasibility of remote C-H functionalization on naphthalene derivatives using transition metal catalysis, often employing a directing group to guide the catalyst to the desired position. rsc.orgrsc.org For the synthesis of this compound, a strategy could involve starting with 1-(trifluoromethoxy)naphthalene and utilizing a directing group at a suitable position to facilitate the introduction of a functional group at the C7 position, which could then be converted to the methanol group. researchgate.net

| Methodology | Catalyst | Directing Group | Potential C-H Functionalization |

| Remote C-H Alkylation | Ruthenium | Picolinamide | Introduction of an alkyl group at C7. |

| Remote C-H Arylation | Palladium | Pyridine | Introduction of an aryl group at C7. |

| Remote C-H Halogenation | Iridium | Carboxylic Acid | Introduction of a halogen at C7 for further coupling. |

Elaboration of the Methanol Functionality

Once the substituted naphthalene core is assembled, the final key step is the elaboration of the methanol functionality at the C7 position.

Selective Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors to Primary Alcohols

A common and reliable method for introducing a primary alcohol is through the reduction of a corresponding carboxylic acid, ester, or aldehyde. These precursors can be installed on the naphthalene ring through various methods, including those described above.

The selective reduction of these functional groups in the presence of other sensitive moieties, such as the trifluoromethoxy group, is crucial. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce carboxylic acids and esters to primary alcohols. libretexts.org For milder conditions, borane (BH₃) complexes are often used and show excellent chemoselectivity for the reduction of carboxylic acids. stackexchange.com Sodium borohydride (NaBH₄) is typically used for the reduction of aldehydes and ketones, and in combination with additives like iodine, it can also reduce carboxylic acids. researchgate.netacs.org

| Precursor | Reducing Agent | Conditions | Outcome |

| Carboxylic Acid | LiAlH₄, then H₃O⁺ | THF, 0 °C to rt | Primary Alcohol |

| Ester | LiAlH₄, then H₃O⁺ | THF, 0 °C to rt | Primary Alcohol |

| Aldehyde | NaBH₄, MeOH | 0 °C to rt | Primary Alcohol |

| Carboxylic Acid | BH₃·THF, then H₃O⁺ | THF, rt | Primary Alcohol |

Deoxytrifluoromethylation of Alcohols in Naphthalene Systems

Deoxytrifluoromethylation is a transformation that replaces a hydroxyl group with a trifluoromethyl (CF₃) group. nih.govnih.gov This reaction has gained significant attention in medicinal chemistry. researchgate.netosti.gov While the target molecule contains a trifluoromethoxy (OCF₃) group and a methanol (CH₂OH) group, understanding deoxytrifluoromethylation is relevant in the broader context of synthesizing fluorinated naphthalene derivatives. acs.org This reaction typically involves the activation of the alcohol followed by nucleophilic substitution with a trifluoromethyl source. For a benzylic alcohol on a naphthalene system, this transformation could be achieved using various modern catalytic methods. nih.gov

Alkylation Reactions Involving Methanol Derivatives on Naphthalene Substrates

The methanol functionality on the naphthalene substrate can be further modified through alkylation reactions. The benzylic alcohol can be converted into a better leaving group, such as a halide or a tosylate, and then subjected to nucleophilic substitution with an appropriate alkylating agent. researchgate.net Alternatively, Friedel-Crafts type alkylation reactions on the naphthalene ring using benzyl alcohol derivatives can be employed to introduce alkyl groups, though regioselectivity can be a challenge. acgpubs.orggoogle.com Ionic liquids have been explored as catalysts to improve the selectivity of such reactions. researchgate.net

Multi-Component Reactions and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. These strategies minimize intermediate isolation and purification steps, thereby reducing solvent waste and saving time and resources.

Despite the potential advantages, a specific multi-component or one-pot reaction protocol for the synthesis of this compound is not documented in the reviewed literature. The development of such a process would likely involve the strategic combination of starting materials that could form the substituted naphthalene core and introduce the trifluoromethoxy and methanol functionalities in a convergent manner. The absence of published research in this area suggests that either this specific target has not been synthesized using these advanced methods, or the proprietary nature of such work has prevented its disclosure.

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective and enantioselective synthesis are critical when a molecule possesses a chiral center and a specific stereoisomer is desired, often for applications in pharmacology or materials science. In the case of this compound, the molecule itself is achiral, meaning it does not have a non-superimposable mirror image.

Consequently, the concepts of stereoselective and enantioselective synthesis are not directly applicable to the preparation of this compound. These methodologies are employed for the synthesis of molecules with stereogenic centers, and as this compound lacks such a feature, there is no scientific basis for the development of enantioselective routes for its production.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions—including temperature, pressure, solvent, and catalyst—is a fundamental aspect of chemical process development, aiming to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. The choice of an appropriate catalyst is often paramount in achieving these goals.

Given the lack of specific literature on the synthesis of this compound, there is a corresponding absence of data regarding the optimization of any particular synthetic route. Research in this area would typically involve screening various catalysts and conditions for a key reaction step, such as the introduction of the trifluoromethoxy group or the formation of the hydroxymethyl group. However, no such studies have been made publicly available. Without established synthetic precedents for this compound, a discussion of optimized conditions and catalyst systems remains speculative.

In Depth Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 1-(Trifluoromethoxy)naphthalene-7-methanol would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring system. Their specific chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for determining the substitution pattern. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, the position of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals would be anticipated: ten for the naphthalene core, one for the trifluoromethoxy carbon, and one for the methanol carbon. The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts would confirm the presence of sp²-hybridized aromatic carbons and sp³-hybridized carbons of the methanol and trifluoromethoxy groups.

¹⁹F NMR is specifically used to analyze fluorine-containing compounds. A ¹⁹F NMR spectrum for this molecule would show a singlet for the -OCF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is highly sensitive to the electronic environment of the trifluoromethoxy group and its position on the naphthalene ring.

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships within the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the trifluoromethoxy and methanol substituents on the naphthalene skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space interactions between protons, helping to confirm the spatial arrangement of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

The IR spectrum provides valuable information about the functional groups. Key expected absorption bands for this compound would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

A sharp band just below 3000 cm⁻¹ for the aliphatic C-H stretching of the methylene group.

Strong absorptions in the 1000-1300 cm⁻¹ range, characteristic of C-F and C-O stretching vibrations from the trifluoromethoxy group.

Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ due to C=C stretching vibrations within the aromatic naphthalene ring.

Without experimental spectra, any presented data would be purely predictive and lack the scientific rigor required for an authoritative article. Further research and the publication of the spectral data for this compound are necessary for a complete and accurate characterization.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." For this compound, the Raman spectrum is expected to be dominated by contributions from the naphthalene core, with distinct signatures from the trifluoromethoxy and methanol substituents.

The characteristic Raman bands for the naphthalene ring system are well-established and typically appear in the 500-1650 cm⁻¹ region. researchgate.netresearchgate.net Key vibrational modes include C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. The substitution pattern on the naphthalene core significantly influences the exact frequencies and intensities of these bands.

The trifluoromethoxy (-OCF₃) group would introduce strong vibrations. The C-F stretching modes are typically found in the 1000-1300 cm⁻¹ range. The O-CF₃ stretching vibration would also be present. The methanol (-CH₂OH) group would contribute its own characteristic vibrations, including C-H stretching, C-O stretching, and O-H bending modes.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Origin |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2850-2950 | -CH₂OH Group |

| C=C Ring Stretching | 1570-1630 | Naphthalene Ring |

| C=C Ring Stretching | 1350-1400 | Naphthalene Ring |

| C-F Stretching | 1100-1300 | -OCF₃ Group |

| C-O Stretching | 1000-1050 | -CH₂OH Group |

This table is predictive and based on data for related substituted naphthalenes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₉F₃O₂), the theoretical exact mass can be calculated.

Beyond precise mass, HRMS provides critical information about the molecule's structure through analysis of its fragmentation patterns under ionization. The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion, leading to a stable naphthyl cation. Another expected fragmentation would involve the cleavage of the trifluoromethoxy group, potentially as a loss of a trifluoromethyl radical (•CF₃) or carbon monoxide (CO) from the ether linkage. The stability of the naphthalene ring system suggests that it would remain largely intact during the initial fragmentation steps. researchgate.net

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M-CH₂OH]⁺ | 1-(Trifluoromethoxy)naphthalene cation | Loss of the methanol side chain |

| [M-OCH₃]⁺ | 7-Hydroxymethyl-naphthalene cation with F₃C rearrangement | Loss of trifluoromethoxy group |

| [M-CF₃]⁺ | 1-Methoxy-7-methanol-naphthalene cation | Loss of trifluoromethyl radical |

This table presents plausible fragmentation pathways and is for illustrative purposes.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photophysical properties of this compound can be probed using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the molecule's interaction with light and its potential applications in areas like fluorescent probes and organic electronics. nih.gov

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted naphthalene. Naphthalene itself exhibits strong absorption bands corresponding to π-π* transitions. The introduction of the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxymethyl group at positions 1 and 7, respectively, will modulate these transitions.

The spectrum will likely show two to three main absorption bands. The most intense band, typically found in the shorter wavelength UV region (around 220-250 nm), can be assigned to the ¹Bₐ transition. A less intense, more structured band at longer wavelengths (around 280-330 nm) would correspond to the ¹Lₐ transition. A weaker, often obscured ¹Lₑ band may also be present. The substituents will cause a shift in the absorption maxima (λₘₐₓ) compared to unsubstituted naphthalene. mdpi.com

Table 3: Predicted UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| ¹Bₐ ← ¹A | ~230 | ~80,000 |

| ¹Lₐ ← ¹A | ~290 | ~7,000 |

These values are estimations based on data for similar naphthalene derivatives.

Naphthalene derivatives are known for their fluorescence properties. nih.gov Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence emission from its first excited singlet state (S₁). The emission spectrum is anticipated to be a structured band, appearing at a longer wavelength than the ¹Lₐ absorption band (a phenomenon known as the Stokes shift).

The fluorescence quantum yield (Φբ), which represents the efficiency of the emission process, and the fluorescence lifetime (τբ), the average time the molecule spends in the excited state, are key photophysical parameters. The presence of the heavy fluorine atoms in the trifluoromethoxy group could potentially influence the rate of intersystem crossing to the triplet state, which would, in turn, affect the quantum yield and lifetime.

Table 4: Predicted Photophysical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Emission Maximum (λₑₘ) | ~340-360 nm | Wavelength of maximum fluorescence intensity |

| Fluorescence Quantum Yield (Φբ) | 0.1 - 0.4 | Efficiency of light emission |

These are estimated ranges based on known naphthalene derivatives.

Solvatochromism, the change in the position, shape, and intensity of absorption and emission bands with a change in solvent polarity, provides valuable information about the electronic distribution in the ground and excited states of a molecule.

For this compound, the presence of both an electron-withdrawing (-OCF₃) and a group capable of hydrogen bonding (-CH₂OH) suggests that its spectroscopic properties will be sensitive to the solvent environment. In polar protic solvents, hydrogen bonding with the methanol group can lead to significant shifts in the absorption and emission spectra.

A study of the compound in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol) would be insightful. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would indicate a more polar excited state compared to the ground state, which is common for many substituted aromatic compounds. acs.org

Table 5: Predicted Solvatochromic Shifts for this compound

| Solvent | Polarity | Predicted Emission Shift (relative to non-polar solvent) |

|---|---|---|

| Hexane | Non-polar | Reference |

| Dichloromethane | Moderately Polar | Slight Red Shift |

| Acetonitrile (B52724) | Polar Aprotic | Moderate Red Shift |

This table illustrates the expected trend in solvatochromic behavior.

Advanced Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in the Formation of 1-(Trifluoromethoxy)naphthalene-7-methanol

While specific literature detailing the mechanistic pathway for the synthesis of this compound is not extensively available, the mechanism can be elucidated by examining analogous, well-established reactions involving the functionalization of naphthalene (B1677914). The formation likely proceeds through a multi-step synthesis involving the sequential introduction of the trifluoromethoxy and the methanol (B129727) (or its precursor, a formyl or carboxyl group) functionalities onto the naphthalene scaffold.

Role of Specific Catalysts and Reagents in Rate and Selectivity

The introduction of the trifluoromethoxy (-OCF₃) and methanol (-CH₂OH) groups onto the naphthalene core is dictated by the careful selection of catalysts and reagents, which control both the reaction rate and, crucially, the regioselectivity.

The trifluoromethoxylation of the naphthalene ring is typically achieved via electrophilic pathways using specialized reagents. The choice of catalyst is critical in activating the reagent and guiding the substitution to the desired position. For instance, in related aromatic trifluoromethoxylations, transition metal catalysts, often based on palladium or copper, are employed to facilitate the coupling between an aryl halide or boronic acid and a trifluoromethoxy source. Silver catalysts have also been shown to be effective in related transformations involving trifluoromethyl groups. acs.org

The introduction of the 7-methanol group likely involves the functionalization of a pre-existing 7-substituted naphthalene. One common route is the reduction of a 7-naphthoic acid or 7-naphthaldehyde. Alternatively, if starting with a 7-methylnaphthalene derivative, a catalyst-driven oxidation could be employed. For electrophilic substitutions on the naphthalene ring, solid acid catalysts like zeolites are known to promote regioselectivity, for example, in alkylation reactions. rsc.org The pore structure of zeolites can provide shape selectivity, favoring the formation of specific isomers. rsc.org

The reaction rate is significantly influenced by the catalyst's nature and concentration. In many palladium-catalyzed cross-coupling reactions, the rate is dependent on the oxidative addition step, which can be accelerated by the use of electron-rich ligands on the metal center. acs.org

| Reaction Step | Potential Reagents | Potential Catalysts | Role of Catalyst/Reagent |

| Trifluoromethoxylation | Electrophilic OCF₃⁺ sources; Trifluoromethyl-containing organometallics | Pd(0) complexes, Cu(I) salts, Ag(I) salts | Facilitates cross-coupling; Activates C-H or C-Halogen bond. acs.orgacs.org |

| Formylation/Carboxylation | CO, Vilsmeier reagent (POCl₃/DMF) | Lewis Acids (e.g., AlCl₃) | Generation of the electrophile (e.g., dichloromethyl cation). |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Not applicable | Reduction of a carbonyl group (aldehyde or ester) to an alcohol. |

| Alkylation (alternative) | Alkyl halides | Zeolites (e.g., H-Mordenite) | Provides shape-selective acid catalysis to direct substitution. rsc.org |

Identification and Characterization of Reaction Intermediates

The functionalization of aromatic systems like naphthalene proceeds through various reactive intermediates. In the context of electrophilic aromatic substitution, which is the most probable pathway for introducing the -OCF₃ group or a formyl group, the key intermediate is a carbocationic species known as an arenium ion or sigma (σ) complex.

When an electrophile attacks the naphthalene ring, it forms a resonance-stabilized carbocation. The stability of this intermediate dictates the position of the attack. Attack at the C1 (α) position allows for the positive charge to be delocalized over the ring system while maintaining the aromaticity of the adjacent ring in two resonance structures. This is generally more stable than the intermediate formed from an attack at the C2 (β) position, which preserves the adjacent aromatic ring in only one resonance structure. stackexchange.com Therefore, the formation of the 1-(trifluoromethoxy) intermediate is likely favored due to the greater stability of the corresponding arenium ion.

While direct observation of these intermediates is challenging due to their transient nature, their existence is supported by extensive kinetic and computational studies on related aromatic systems. nih.gov Radical intermediates are less likely in typical electrophilic substitution pathways but could be involved if certain radical initiators or specific photochemical conditions are employed.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the reaction mechanism by quantifying the effect of reactant concentrations on the reaction rate. For the electrophilic functionalization of naphthalene, the reaction typically follows second-order kinetics. researchgate.net

A plausible rate law for the initial electrophilic attack on naphthalene (Naph) by an electrophile (E⁺) would be:

Rate = k[Naph][E⁺]

Where 'k' is the rate constant. Kinetic investigations on similar reactions, such as the oxidation of naphthalene, have confirmed a first-order dependence on both the substrate (naphthalene) and the reagent. researchgate.net

Key parameters derived from kinetic studies include:

Rate Constant (k): A measure of the reaction speed under specific conditions.

Activation Energy (Ea): The minimum energy required for the reaction to occur. Studies on naphthalene hydrogenation have determined apparent activation energies for different steps of the process. osti.gov

Thermodynamic Parameters: Enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide insight into the transition state's structure and organization. researchgate.net

| Kinetic Parameter | Significance | Example from Analogous Naphthalene Reactions |

| Reaction Order | Indicates how the rate is affected by the concentration of each reactant. | Often first-order with respect to naphthalene and the electrophile. researchgate.net |

| Activation Energy (Ea) | Determines the temperature sensitivity of the reaction rate. | Hydrogenation of tetralin to decalin has reported Ea values of 7-15 kcal/mol. osti.gov |

| Rate-Determining Step | The slowest step in the reaction mechanism. | Typically the formation of the σ-complex in electrophilic aromatic substitution. stackexchange.com |

Understanding Regioselectivity and Chemoselectivity in Naphthalene Functionalization

The precise placement of the two different functional groups at the C1 and C7 positions is a testament to the principles of regioselectivity, governed by the inherent electronic properties of the naphthalene ring and the directing effects of the substituents themselves.

Steric and Electronic Effects Governing Reaction Outcomes

The outcome of electrophilic substitution on a substituted naphthalene is dictated by a combination of steric and electronic effects.

Electronic Effects: The naphthalene ring system does not have uniform electron density. The α-positions (1, 4, 5, 8) are more electron-rich and reactive towards electrophiles than the β-positions (2, 3, 6, 7). stackexchange.com A pre-existing substituent will either activate or deactivate the ring and direct incoming electrophiles.

The methanol (-CH₂OH) group (or its precursor aldehyde/acid) is a weakly deactivating, ortho, para-directing group.

Steric Effects: The spatial bulk of a substituent can hinder the approach of a reagent to adjacent positions. The -OCF₃ group at the C1 position would sterically hinder substitution at the C2 and C8 positions. This steric hindrance is a significant factor in directing subsequent functionalization to the other ring. stackexchange.com In some naphthalene derivatives, steric effects can be more influential than electronic effects on the molecule's geometry. researchgate.net

The synthesis of this compound likely proceeds by first introducing the -OCF₃ group at the more reactive C1 position. The second functionalization step is then directed to the other ring. The deactivating nature of the 1-OCF₃ group reduces the reactivity of the first ring, favoring substitution on the second ring. Within the second ring, the C5 and C7 positions are electronically activated. Steric hindrance from the peri-position (C8) might disfavor substitution at C5, making the C7 position the most likely site for the second attack.

Rationalization of Isomeric Product Ratios

The ratio of isomeric products in naphthalene substitution is a classic example of kinetic versus thermodynamic control. stackexchange.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest. This is typically the isomer resulting from the most stable transition state/intermediate. For naphthalene, substitution at the α-position (C1) is kinetically favored. stackexchange.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows the initial products to revert to intermediates and re-form. Over time, the most stable isomeric product will accumulate, even if it is formed more slowly. The 2-substituted naphthalenes are often thermodynamically more stable due to reduced steric strain (e.g., the absence of peri-interactions between substituents at C1 and C8). stackexchange.com

In the synthesis of this compound, the formation of the 1,7-isomer over other possibilities (like 1,5- or 1,6-) is a result of these directing effects. Assuming the -OCF₃ group is introduced first at the kinetically favored C1 position, the subsequent introduction of the second group at C7 is guided by the electronic deactivation of the first ring and the combined electronic and steric factors favoring the C7 position on the second ring. The reaction conditions would be optimized to favor this specific regioisomer and prevent the formation of a mixture of products.

Solvent Effects on Reaction Mechanisms and Equilibrium

The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and even the nature of the equilibrium, by stabilizing or destabilizing reactants, transition states, and products to varying degrees. google.com For reactions involving polar or charged species, the choice of solvent is particularly critical. In the context of the synthesis or subsequent reactions of this compound, solvent properties such as polarity, proticity, and coordinating ability are expected to play a significant role.

A plausible synthetic route to a functionalized naphthalene methanol, such as a derivative of this compound, could involve nucleophilic substitution on a precursor like 2,7-bis(bromomethyl)naphthalene. In a related synthesis of [7-(fluoromethyl)-2-naphthyl]methanol, a partial halogen exchange is followed by hydrolysis. researchgate.net Such nucleophilic substitution reactions, which can proceed through SN1 or SN2 mechanisms, are highly sensitive to solvent effects.

Polar Protic vs. Polar Aprotic Solvents:

Polar protic solvents , such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors. These solvents excel at solvating both cations and anions. In a potential SN1-type reaction involving a naphthalene-based substrate, these solvents would effectively stabilize the carbocation intermediate, thereby accelerating the reaction. Conversely, for an SN2 mechanism, strong solvation of the nucleophile by hydrogen bonding can form a "shell" around it, impeding its ability to attack the electrophilic carbon and thus slowing the reaction rate. google.comunifiedpatents.com

Polar aprotic solvents , like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have dipoles but lack acidic protons. google.com They are adept at solvating cations but are less effective at solvating anions. This leaves the anion (nucleophile) more "naked" and reactive, making these solvents ideal for promoting SN2 reactions. google.com

The equilibrium of a reaction can also be shifted by the solvent. For instance, if the products are significantly more polar than the reactants, a more polar solvent will favor the products, shifting the equilibrium forward. In the hydrolysis step of a synthesis, water not only acts as a reactant but also as a polar protic solvent that can stabilize the resulting alcohol product through hydrogen bonding.

The following interactive table summarizes the general effects of different solvent classes on nucleophilic substitution reactions, which are central to the synthesis of compounds like this compound.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Effect on SN1 Reactions | Effect on SN2 Reactions |

| Polar Protic | Water, Methanol, Ethanol | High | Strong acceleration | Slows down |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate acceleration | Strong acceleration |

| Non-Polar | Hexane, Toluene | Low | Very slow | Very slow |

Data compiled from general principles of organic chemistry. google.com

Computational Verification of Proposed Mechanisms (e.g., Transition State Calculations)

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus verify proposed mechanisms. nih.govacs.org

For a hypothetical reaction, such as the synthesis of this compound, computational studies would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of all species involved in the proposed reaction pathway (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformations.

Energy Calculations: High-level calculations are performed on the optimized geometries to determine their relative energies. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

Transition State (TS) Search and Verification: Locating the exact structure of a transition state is a critical step. A true transition state structure is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates) along the reaction pathway. ekb.eg

A computational study on the aromatic nucleophilic substitution of a related compound, 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene, with various amines demonstrated the power of this approach. nih.govacs.org The calculations, performed using DFT (B3LYP/6-31G*) with a solvation model, successfully explained the experimentally observed order of reactivity by analyzing the energies of the Meisenheimer complex intermediates. nih.govacs.org The study highlighted the stabilizing effect of an intramolecular hydrogen bond, which lowered the energy of the intermediate and accelerated the reaction. nih.govacs.org

A similar computational approach could be applied to investigate the synthesis of this compound. For example, in a nucleophilic substitution reaction, DFT calculations could compare the activation barriers for SN1 and SN2 pathways in different solvents (using implicit or explicit solvent models). This would help determine the most likely mechanism under specific conditions.

The following table illustrates the type of data that would be generated from a computational study to compare two possible reaction pathways. The energy values are hypothetical and for illustrative purposes only.

| Species | Pathway A (SN1) Relative Energy (kcal/mol) | Pathway B (SN2) Relative Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.0 | +20.0 |

| Intermediate | +5.0 | N/A |

| Transition State 2 | +7.0 | N/A |

| Products | -10.0 | -10.0 |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation of a molecule, known as its ground state optimized geometry. DFT calculations for molecules containing naphthalene (B1677914) rings have been successfully employed to predict their structural parameters. nih.gov For 1-(Trifluoromethoxy)naphthalene-7-methanol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the geometry with the lowest electronic energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The geometry optimization for a related compound, dinaphthodiospyrol S, was achieved using the ωB97XD functional with a 6-311G(d,p) basis set, confirming that the optimized structure represents a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. nih.gov Such calculations would reveal a nearly planar naphthalene core, with the trifluoromethoxy and hydroxymethyl groups adopting specific orientations to minimize steric hindrance and optimize electronic interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For aromatic compounds, the HOMO is typically a π-orbital delocalized across the ring system, while the LUMO is a corresponding π*-antibonding orbital. In this compound, the electron-rich naphthalene ring would be the primary contributor to the HOMO. The electron-withdrawing trifluoromethoxy group would be expected to lower the energy of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap compared to unsubstituted naphthalene. A study on dinaphthodiospyrol S, which contains a naphthalene moiety, reported HOMO and LUMO energies of -6.39 eV and -3.51 eV, respectively, resulting in an energy gap of 2.88 eV. nih.gov These values suggest that the compound is stable, and the negative energies of the orbitals confirm this stability. nih.gov The distribution of these orbitals would likely show the HOMO concentrated on the naphthalene ring and the hydroxymethyl group, while the LUMO might have significant contributions from the trifluoromethoxy-substituted ring, indicating the sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.39 |

| LUMO | -3.51 |

| Energy Gap (ΔE) | 2.88 |

Data based on a study of dinaphthodiospyrol S, a complex naphthalene-containing compound. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are favorable for nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxymethyl group and the oxygen of the trifluoromethoxy group, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydroxymethyl and naphthalene rings would exhibit positive potential. The trifluoromethoxy group, being strongly electron-withdrawing, would create a more positive potential on the carbon atom to which it is attached and on the surrounding ring system. A study on dinaphthodiospyrol S used MEP analysis to identify the oxygen atoms as having the most negative potential, indicating them as favorable sites for electrophilic attack. nih.gov

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), softness (S), and Fukui functions, provide quantitative measures of a molecule's reactivity. Chemical potential indicates the tendency of electrons to escape from the system, while hardness and softness are related to the resistance to change in electron distribution and are proportional to the HOMO-LUMO gap.

For dinaphthodiospyrol S, the calculated ionization potential was 6.39 eV and the electron affinity was 3.51 eV. The hardness was determined to be 1.44 eV, and the softness was 0.35 eV⁻¹, with the energy gap of 2.88 eV correlating with greater hardness and higher stability. nih.gov

Fukui functions would identify the specific atoms within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack. The analysis of a different molecular system, vanadate (B1173111) units, demonstrated the use of Fukui indices to pinpoint preferred sites for electrophilic attack. dnu.dp.ua For the title compound, it is expected that the oxygen atoms would be likely sites for electrophilic attack, while certain carbon atoms in the naphthalene ring would be more susceptible to nucleophilic attack, influenced by the directing effects of the substituents.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.39 eV |

| Electron Affinity (A) | 3.51 eV |

| Hardness (η) | 1.44 eV |

| Softness (S) | 0.35 eV⁻¹ |

Data based on a study of dinaphthodiospyrol S, a complex naphthalene-containing compound. nih.gov

Prediction of Spectroscopic Properties

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov This method, typically employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum would reflect the unique electronic environment of each nucleus. For instance, the protons on the naphthalene ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating or -withdrawing effects of the substituents. The protons of the hydroxymethyl group would have a characteristic shift, and the fluorine atoms of the trifluoromethoxy group would also have a predictable ¹⁹F NMR signal. A study on 2-n-alkylamino-naphthalene-1,4-diones utilized the M06-2X/6-311++G(d,p) level of theory to investigate ¹H and ¹³C chemical shifts, demonstrating the utility of such calculations in understanding substituent effects. nih.gov Comparing the calculated shifts with experimental data can confirm the structure of the molecule and the assignment of the observed NMR signals.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling helps predict the feasibility and rate of chemical reactions. For naphthalene systems, this is exemplified by studies on electrophilic substitution, where reaction outcomes can be under either kinetic or thermodynamic control. acs.orgstackexchange.com In the classic example of naphthalene sulfonation, the kinetically favored product (naphthalene-1-sulfonic acid) forms faster at lower temperatures, while the thermodynamically more stable product (naphthalene-2-sulfonic acid) dominates at higher temperatures due to the reversibility of the reaction. stackexchange.com

Computational methods, typically using DFT, can calculate the key thermodynamic quantities for a proposed reaction involving this compound. These calculations determine the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. A negative ΔG indicates a spontaneous reaction. For example, a computational study of the Diels-Alder reactions of a Cr(CO)3(η6-Naphthalene) complex reported the reaction energies (ΔEr), demonstrating the energetic favorability of the cycloaddition. doi.org Similarly, microcalorimetry combined with DFT calculations has been used to measure the reaction enthalpy of the ring-opening of naphthalene 1,2-oxide, yielding a value of -51.3 kcal/mol. nih.gov

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable, low-energy arrangements of atoms (energy minima) and the energy barriers between them. For this compound, a key point of analysis would be the rotation around the C-O bond of the trifluoromethoxy group.

Solvation Models and Continuum Solvation Effects (e.g., PCM)

Molecules in solution are influenced by the surrounding solvent, an effect that must be accounted for in accurate computational models. Solvation models can be broadly categorized as explicit (where individual solvent molecules are included) or implicit (where the solvent is treated as a continuous medium). mdpi.com

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In PCM, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach is effective for capturing the bulk electrostatic effects of the solvent on the solute's properties. For instance, in TD-DFT calculations, the inclusion of a solvent model is essential because the excited state of a molecule often has a different dipole moment than the ground state. nih.gov A polar solvent will stabilize the more polar state, affecting the calculated excitation energies and leading to shifts in the predicted UV-Vis spectrum, which often improves agreement with experimental results measured in solution. nih.gov Studies on naphthalene's photophysics confirm that its fluorescence properties are sensitive to the solvent environment, whether in aqueous solutions or organic solvents. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. ipme.ru The NLO response of organic molecules can be predicted using computational methods. For naphthalene-based systems, NLO properties are typically engineered by attaching electron-donating groups (D) and electron-accepting groups (A) to the π-conjugated naphthalene core. ipme.ruresearchgate.net This D-π-A structure facilitates intramolecular charge transfer, which is the origin of a large NLO response.

The key NLO parameter, the first static hyperpolarizability (β), can be calculated using DFT with various hybrid functionals (e.g., B3LYP, B3PW91) and extended basis sets that include diffuse and polarization functions, such as 6-311++G(2d,p). ipme.ruasianpubs.org Theoretical studies show that the magnitude of the NLO response is highly dependent on the strength and position of the donor and acceptor substituents. ipme.ruresearchgate.net For this compound, the trifluoromethoxy group (-OCF3) acts as a weak electron-withdrawing group, while the methanol (B129727) group (-CH2OH) is a weak electron-donating group. Theoretical calculations could precisely quantify the expected NLO response and guide the design of more efficient NLO materials based on this scaffold.

Advanced Applications of this compound in Chemical Research and Material Science Remain Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific information is publicly available regarding the advanced applications of the chemical compound this compound in the fields of complex organic synthesis and advanced materials chemistry.

Extensive queries have failed to yield any documented instances of this particular compound being utilized as a precursor or building block in the synthesis of novel polycyclic aromatic hydrocarbons, heterocycles, or other functionalized naphthalene derivatives for specific chemical applications. Similarly, its role in structure-property relationship investigations has not been detailed in the available literature.

Furthermore, the search did not uncover any research pertaining to the use of this compound in the realm of advanced materials chemistry. There are no records of its application in the design and synthesis of naphthalene-based monomers for polymer science, nor in the development of functional naphthalene diimides (NDIs) and related compounds for optoelectronic applications.

While the broader field of naphthalene chemistry is rich with examples of derivatives being used in these advanced applications, the specific contributions of this compound remain elusive. The trifluoromethoxy group and the methanol functionality on the naphthalene core suggest potential for unique reactivity and property modifications, but these possibilities have not been explored or reported in the accessible scientific domain.

Consequently, a detailed article structured around the specified advanced applications of this compound cannot be generated at this time due to the absence of foundational research findings.

Advanced Applications in Chemical Research and Material Science

Contributions to Advanced Materials Chemistry

Incorporation into Scaffolds for Sensing or Catalytic Platforms

While direct, large-scale applications of 1-(Trifluoromethoxy)naphthalene-7-methanol in commercial sensing or catalytic systems are still emerging, its molecular architecture makes it a highly promising candidate for the development of sophisticated chemical platforms. The naphthalene (B1677914) core is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and sensors. The introduction of the potent electron-withdrawing trifluoromethoxy group can modulate the electronic and photophysical properties of the naphthalene ring system, potentially enhancing quantum yield or shifting emission wavelengths, which are critical parameters for sensitive and selective optical sensing.

The methanol (B129727) group (-CH₂OH) at the 7-position provides a crucial handle for covalent attachment to larger structures. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halide, enabling its integration into polymers, solid supports, or metal-organic frameworks (MOFs). Such immobilization is a key strategy for creating heterogeneous catalysts or solid-state sensors.

In the realm of catalysis, functionalized naphthalenes are recognized for their role as ligands or structural components in catalytic systems. lifechemicals.com For instance, ruthenium-catalyzed systems have been developed for the remote C5-functionalization of naphthalene derivatives, highlighting the capacity of this aromatic system to participate in advanced organometallic transformations. acs.org The phosphine-directed δ-activation of naphthalene C-H bonds demonstrates a sophisticated method for creating complex, 1,5-disubstituted naphthalenes. acs.org The this compound molecule could, in principle, be modified at the methanol position to incorporate a phosphine (B1218219) or other coordinating group, thereby creating a tailored ligand for asymmetric catalysis or other specific catalytic applications.

Methodological Development in Fluorine Chemistry

The synthesis of complex organofluorine compounds like this compound is intrinsically linked to the evolution of fluorination and trifluoromethoxylation methodologies.

Contributions to Green Chemistry in Organofluorine Synthesis

The field of organofluorine chemistry is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances. yale.edunumberanalytics.com This shift is particularly relevant for fluorination reactions, which have traditionally used highly toxic and corrosive reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). numberanalytics.com The synthesis of this compound benefits from this evolution towards more sustainable practices.

The core tenets of green chemistry are directly applicable to organofluorine synthesis:

Prevention of Waste : Modern synthetic routes are designed to be more atom-economical, maximizing the incorporation of starting materials into the final product. yale.eduacs.org

Safer Chemicals and Solvents : There is a concerted effort to replace hazardous reagents. For example, the development of stable, solid trifluoromethylating agents like sodium triflinate (CF₃SO₂Na) or electrophilic reagents avoids the need for gaseous and difficult-to-handle alternatives. researchgate.net

Design for Energy Efficiency : The use of catalytic methods, including photoredox and electrochemical approaches, allows reactions to proceed under mild conditions, often at ambient temperature and pressure, thereby reducing energy consumption. yale.eduacs.orgnumberanalytics.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can often be recycled. acs.org Transition-metal catalysis and photocatalysis are now central to C-F bond formation and trifluoromethylation. advanceseng.comresearchgate.net

The following table contrasts traditional and green approaches in organofluorine chemistry.

| Principle | Traditional Approach | Green Chemistry Approach | Reference(s) |

| Reagents | Use of hazardous gases (F₂) or corrosive acids (HF). | Use of stable, solid reagents (e.g., Selectfluor, CF₃SO₂Na); development of safer alternatives. | researchgate.netnumberanalytics.com |

| Conditions | Often require high temperatures and pressures. | Ambient temperature/pressure through photocatalysis or electrochemical synthesis. | researchgate.netacs.orgnumberanalytics.com |

| Efficiency | Multi-step processes with significant byproduct generation. | Higher atom economy, catalytic cycles, reduction of protecting group steps. | yale.eduacs.org |

| Safety | High risk associated with reagent handling and waste disposal. | Reduced toxicity of reagents and byproducts, leading to inherently safer processes. | numberanalytics.com |

The adoption of these green principles not only mitigates environmental impact but also enhances the safety, efficiency, and economic viability of producing complex fluorinated molecules for advanced applications. numberanalytics.com

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 1-(Trifluoromethoxy)naphthalene-7-methanol

The synthesis of this compound is a multi-step process that relies on the strategic functionalization of a naphthalene (B1677914) core. While specific, dedicated syntheses are not widely published, a plausible route can be constructed from established methodologies in organic chemistry. A general approach would likely begin with a pre-functionalized naphthalene derivative, followed by the introduction of the trifluoromethoxy and hydroxymethyl groups.

Synthetic Strategy: A common pathway could involve:

Starting Material: Beginning with a 7-substituted naphthalene, such as 7-bromo-1-naphthol or a similar precursor.

Trifluoromethoxylation: Introduction of the OCF₃ group at the 1-position. This is a critical step, often involving specialized reagents to form the trifluoromethoxy ether.

Functional Group Interconversion at C7: The substituent at the 7-position would then be converted to a hydroxymethyl group. For instance, if starting with a bromo-substituent, a palladium-catalyzed carbonylation to form an ester, followed by reduction (e.g., with lithium aluminum hydride or sodium borohydride), would yield the target primary alcohol. mdpi.com An alternative is the formylation of the naphthalene ring followed by reduction. smolecule.com

Characterization: The structural elucidation of this compound relies on standard spectroscopic techniques. The presence of the naphthalene core, the trifluoromethoxy group, and the hydroxymethyl group would provide distinct signals for confirmation.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₂H₉F₃O₂ |

| Molecular Weight | 242.19 g/mol |

| ¹H NMR | Expected signals for aromatic protons on the naphthalene ring, a singlet for the CH₂ protons of the methanol (B129727) group, and a signal for the hydroxyl proton. |

| ¹⁹F NMR | A characteristic singlet for the -OCF₃ group. |

| ¹³C NMR | Resonances corresponding to the ten carbons of the naphthalene ring, the methylene (B1212753) carbon, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling). |

| HRMS (High-Resolution Mass Spectrometry) | Precise mass measurement to confirm the elemental composition. |

Advancements in synthetic chemistry offer pathways to more efficient and sustainable production. Mechanochemical methods, which utilize ball-milling to conduct reactions in a solvent-free or low-solvent environment, are gaining prominence. rsc.org Such techniques could potentially shorten reaction times and reduce waste. rsc.org Furthermore, biocatalysis, using engineered enzymes like peroxygenases, represents a green frontier for the selective hydroxylation of aromatic systems, which could be adapted for naphthalene derivatives in the future. nih.gov

Unresolved Challenges in Synthesis, Mechanism, and Application